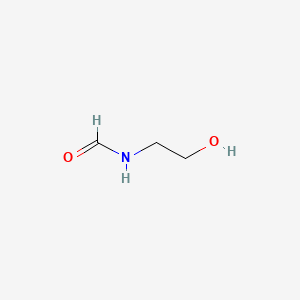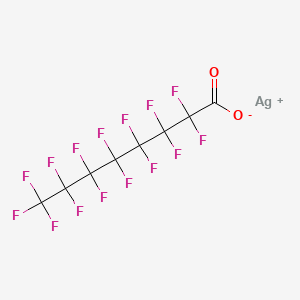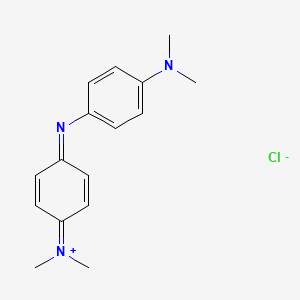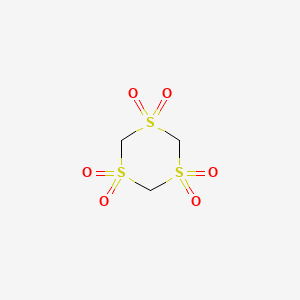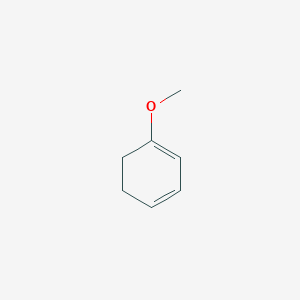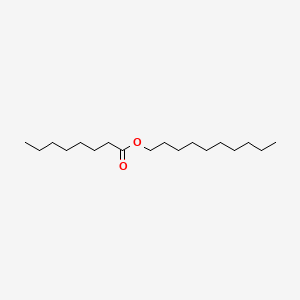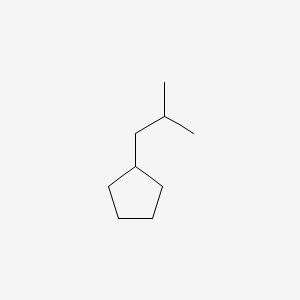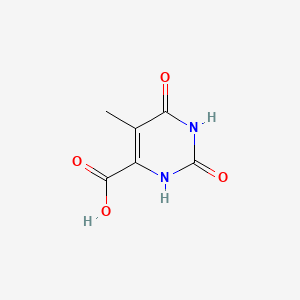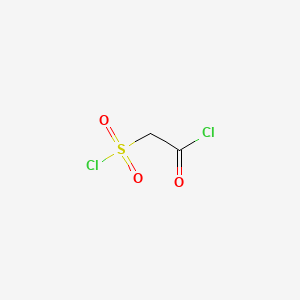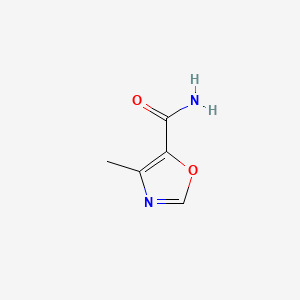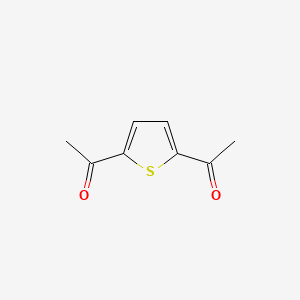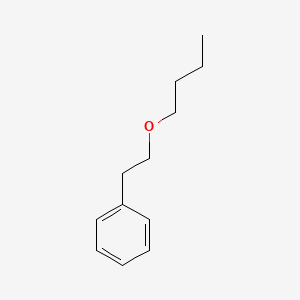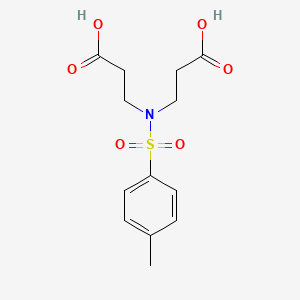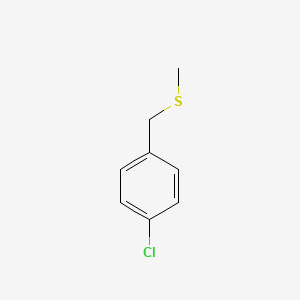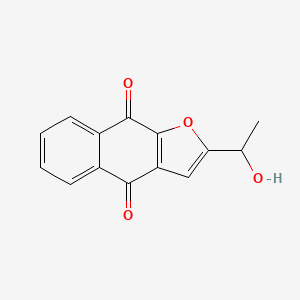
2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione
Overview
Description
2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione , also known as naphtho[2,3-b]furan-4,9-dione , is an intriguing compound with a privileged structural motif. It appears in various contexts, including natural products, drugs, and drug candidates. Its molecular formula is C₁₄H₁₀O₅ .
2.
Synthesis Analysis
Researchers have developed an efficient synthesis method for naphtho[2,3-b]furan-4,9-diones using visible-light-mediated [3+2] cycloaddition reactions. This environmentally friendly approach yields a variety of title compounds in good yields. The protocol demonstrates excellent regioselectivity and remarkable functional group tolerance, making it a powerful tool for expanding the structural diversity of naphtho[2,3-b]furan-4,9-diones as promising scaffolds for novel drug discovery .
- Hydrogen Transfer and Oxidation : Subsequently, an intramolecular [3+2] cyclization of intermediate B gives a hydroquinone intermediate ©. Upon 1,3-hydrogen transfer, the hydroquinone intermediate (D) is formed. Finally, naphtho[2,3-b]furan-4,9-diones (3) are produced by air oxidation of the hydroquinone using oxygen from the air .
3.
Molecular Structure Analysis
The molecular structure of 2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione consists of a naphthoquinone core with an additional hydroxyethyl group. The compound’s aromatic system contributes to its stability and reactivity .
4.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including cycloadditions, oxidation, and hydrogen transfer. Its reactivity is influenced by the presence of the hydroxyethyl group and the naphthoquinone framework .
Scientific Research Applications
HPLC Method Development for Compound Analysis
- HPLC Separation and Analysis : A study developed a High-Performance Liquid Chromatography (HPLC) method for separating naturally occurring naphtho[2,3-b]furan-4,9-diones and related compounds, including 8-Hydroxy-2-hydroxyethyl-naphtho[2,3-b]furan-4,9-dione (Steinert, Khalaf, & Rimpler, 1995).
Synthetic Methods
- Novel Synthetic Approaches : Innovative methods for synthesizing naphtho[2,3-b]furan-4,9-diones were reported, demonstrating the synthesis of 2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione through sequential coupling/ring closure reactions (Kobayashi et al., 1997).
Chemical and Biological Properties
- Chemical and Biological Exploration : Studies explored the chemical properties and potential biological applications of naphtho[2,3-b]furan-4,9-dione derivatives. For instance, a study synthesized novel derivatives with a 2-aminopyridine moiety, revealing their characteristic intense charge-transfer bands and potential as chromogenic sensors for certain ions (Tang, Zhang, Zeng, & Zhou, 2017).
Application in Medicine and Pharmacology
- Bioactive Naphthoquinones Synthesis : The synthesis and biological activities of naphthoquinones, including 2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione, were evaluated. These compounds exhibited potential antiproliferative effects against various human tumor cell lines (Yamashita et al., 2009).
Material Science and Environmental Applications
- Environmental Sensing Applications : Certain naphtho[2,3-b]furan-4,9-dione derivatives, including 2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione, showed potential as environmental sensors due to their selective response to specific ions in aqueous media, demonstrating the versatility of these compounds beyond biological contexts (Eyong et al., 2014).
properties
IUPAC Name |
2-(1-hydroxyethyl)benzo[f][1]benzofuran-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-7(15)11-6-10-12(16)8-4-2-3-5-9(8)13(17)14(10)18-11/h2-7,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXKEWRSGLPYPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601004021 | |
| Record name | 2-(1-Hydroxyethyl)naphtho[2,3-b]furan-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601004021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxyethyl)naphtho(2,3-b)furan-4,9-dione | |
CAS RN |
83889-95-6 | |
| Record name | 2-(1-Hydroxyethyl)naphtho[2,3-b]furan-4,9-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83889-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphtho(2,3-b)furan-4,9-dione, 2-(1-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083889956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Hydroxyethyl)naphtho[2,3-b]furan-4,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601004021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

